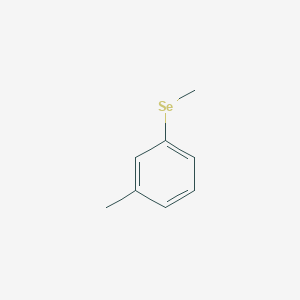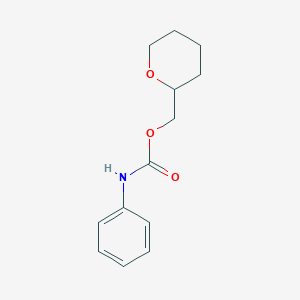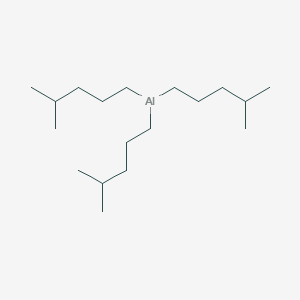
Aluminum, tris(4-methylpentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid with a boiling point of approximately 120°C . This compound is primarily used in organic synthesis and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aluminum, tris(4-methylpentyl)- typically involves the reaction of aluminum trichloride with 4-methylpentylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
AlCl3+3C6H13MgBr→Al(C6H13)3+3MgBrCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound .
Industrial Production Methods
Industrial production of aluminum, tris(4-methylpentyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by distillation .
Chemical Reactions Analysis
Types of Reactions
Aluminum, tris(4-methylpentyl)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide.
Reduction: Can reduce certain organic compounds.
Substitution: Participates in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Requires exposure to air or oxygen.
Reduction: Often involves hydrogen gas or other reducing agents.
Substitution: Typically uses halides or other electrophiles under anhydrous conditions.
Major Products Formed
Oxidation: Aluminum oxide.
Reduction: Reduced organic compounds.
Substitution: Various substituted organoaluminum compounds.
Scientific Research Applications
Aluminum, tris(4-methylpentyl)- has several scientific research applications:
Chemistry: Used as a catalyst in polymerization reactions and in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological imaging and as a reagent in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of aluminum, tris(4-methylpentyl)- involves its ability to form strong bonds with various organic and inorganic molecules. This compound can act as a Lewis acid, accepting electron pairs from other molecules, which facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Tris(pentamethylphenyl)aluminum: Similar in structure but with different substituents.
Tris(acetylacetonato)aluminum: Another organoaluminum compound with different ligands.
Tris(ethylaluminum): Similar in terms of aluminum coordination but with different alkyl groups
Uniqueness
Aluminum, tris(4-methylpentyl)- is unique due to its specific alkyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly useful in certain catalytic and synthetic applications where other organoaluminum compounds may not be as effective .
Properties
CAS No. |
2180-65-6 |
|---|---|
Molecular Formula |
C18H39Al |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
tris(4-methylpentyl)alumane |
InChI |
InChI=1S/3C6H13.Al/c3*1-4-5-6(2)3;/h3*6H,1,4-5H2,2-3H3; |
InChI Key |
MLDSMTVYPPIXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC[Al](CCCC(C)C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


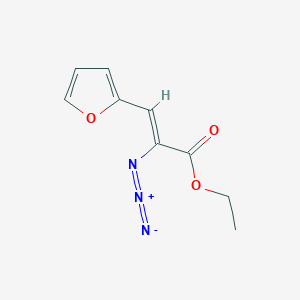

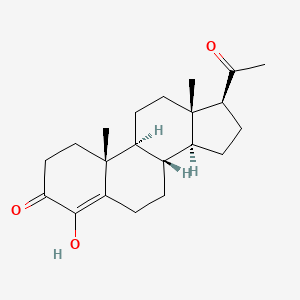
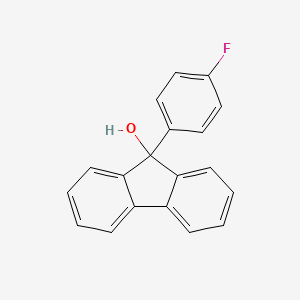
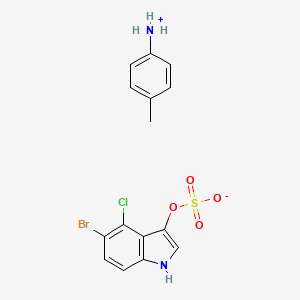
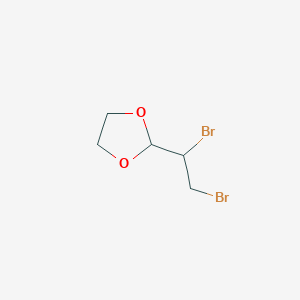
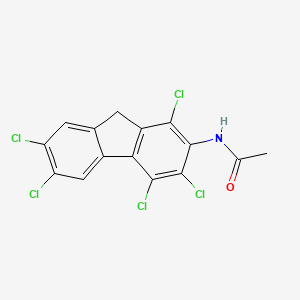
![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)


